![molecular formula C6H6N4 B1295693 [1,2,4]トリアゾロ[4,3-a]ピリジン-3-アミン CAS No. 767-62-4](/img/structure/B1295693.png)

[1,2,4]トリアゾロ[4,3-a]ピリジン-3-アミン

説明

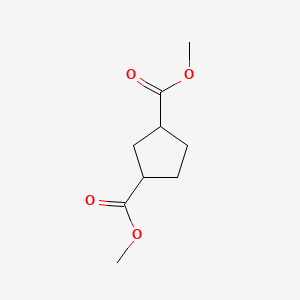

[1,2,4]Triazolo[4,3-a]pyridin-3-amine is a compound that has garnered interest due to its structural and optical properties, as well as its potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amine group at the 3-position of the pyridine ring.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of analogues with different substituents at the 3-position . Another metal-free synthetic strategy for related structures utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine has been elucidated using various spectroscopic techniques and computational methods. X-ray diffraction (XRD) studies have shown that the compound crystallizes in the monoclinic space group P21/n, with molecules linked via N–H⋯N hydrogen bonds forming a R22(8) graph. The vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach, and the observed bands were assigned to their respective normal modes based on PED calculations .

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[4,3-a]pyridin-3-amine and related structures can be explored through various chemical reactions. For instance, substitution reactions of amino-triazolopyridines can lead to hydroxyalkylpyridines or brominated derivatives, with the anions from these amines being ambident, allowing for acylation on nitrogen or alkylation on nitrogen or carbon . These reactions can be used to synthesize a wide range of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been studied in detail. The compound's FTIR and FT-Raman spectra were recorded, and the stability was assessed using NBO analysis. Optical properties such as electron absorption and luminescence spectra were measured, and the Stokes shifts for the triazole and pyridine rings were determined. The calculated singlet, triplet, HOMO, and LUMO electron energies were used to discuss the spectroscopic findings .

科学的研究の応用

複素環式化合物の合成

“[1,2,4]トリアゾロ[4,3-a]ピリジン-3-アミン”は、医薬品化学や製薬化学で幅広い用途を持つ複素環式化合物の合成に使用されます . マイクロ波条件下で1,2,4-トリアゾロ[1,5- a ]ピリジンを合成するための、触媒フリー、添加剤フリー、環境に優しい方法が確立されました .

構造的および光学的特性

“[1,2,4]トリアゾロ[4,3-a]ピリジン-3-アミン”の構造および分光学的特性は、広く研究されてきました . そのFTIRおよびFT-ラマン分光スペクトルは、B3LYP/6-311G(2d,2p)アプローチとGAUSSIAN 16Wプログラムを用いて分析されました .

製薬用途

“[1,2,4]トリアゾロ[4,3-a]ピリジン-3-アミン”誘導体は、抗真菌剤として認識されています 、殺虫剤 、抗菌剤 、抗けいれん剤 、抗酸化剤 、および除草剤 です。 それらは、アデノシン受容体 またはHIFプロリルヒドロラーゼ 、およびミエロペルオキシダーゼ 阻害剤としても作用します。

II型糖尿病の治療

3-(トリフルオロメチル)-1,2,4-トリアゾロ[4,3-a]ピラジンは、“[1,2,4]トリアゾロ[4,3-a]ピリジン-3-アミン”の誘導体であり、II型糖尿病の治療のための新しい薬剤であるシタグリプチンリン酸塩の主要な薬理フォアです .

材料科学

これらのタイプの化合物は、材料科学分野でもさまざまな用途があります .

生物活性化合物

ブリッジヘッド窒素原子を持つ1,2,4-トリアゾロ[1,5- a ]ピリジンは、通常、医薬品および生物活性化合物に見られます . それは、RORγt逆アゴニスト 、PHD-1 、JAK1 、およびJAK2阻害剤 として作用するなど、多くの活性を持っています。

心臓血管疾患の治療

過増殖性疾患の治療

作用機序

“[1,2,4]Triazolo[4,3-a]pyridin-3-amine” has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . IDO1 is considered an attractive target due to its crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

特性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZQAIFOXJOCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227497 | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767-62-4 | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[4,3-a]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。